molecular formula C24H26N6O2 B11001032 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B11001032
M. Wt: 430.5 g/mol
InChI Key: WPKOUMXPETVLQF-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with appropriate triazole derivatives. The reaction is carried out in ethanol in the presence of pyridine as a catalyst. The mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The resulting product is then purified through recrystallization from a methanol-chloroform mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde
  • 4-methoxyphenyl ethyl triazole derivatives
  • 1,3-diphenyl-1H-pyrazol-4-yl compounds

Uniqueness

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide stands out due to its unique combination of pyrazole and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C24H26N6O2/c1-16-21(17(2)30(29-16)19-7-5-4-6-8-19)15-23(31)26-24-25-22(27-28-24)14-11-18-9-12-20(32-3)13-10-18/h4-10,12-13H,11,14-15H2,1-3H3,(H2,25,26,27,28,31)

InChI Key

WPKOUMXPETVLQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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